Boc-D-Styrylalanine-DCHA
Description
BenchChem offers high-quality Boc-D-Styrylalanine-DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Styrylalanine-DCHA including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
261165-04-2; 261380-19-2 |
|---|---|
Molecular Formula |
C28H44N2O4 |
Molecular Weight |
472.67 |
IUPAC Name |
N-cyclohexylcyclohexanamine;(E,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;/t13-;/m1./s1 |
InChI Key |
XFECITMZVLWAJB-JUXAUOEQSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Non-canonical amino acids with conjugated side chains
Engineering the -System: A Technical Guide to Conjugated Non-Canonical Amino Acids
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) with conjugated side chains represents a paradigm shift in protein engineering. Unlike aliphatic modifications, conjugated systems—characterized by delocalized
The Chemical Toolbox: Structural Classes & Physicochemical Properties
The utility of conjugated ncAAs stems from their electronic structure. The delocalization of
Functional Categories[1]
We categorize these ncAAs into three primary classes based on their application, which is dictated by their electronic behavior.
| Class | Representative ncAA | Conjugated System | Mechanism of Action | Key Application |
| Photo-Crosslinkers | p-Benzoylphenylalanine (pBpa) | Benzophenone (Diaryl ketone) | UV excitation (350-365 nm) generates a reactive triplet diradical that abstracts H-atoms. | Mapping Protein-Protein Interactions (PPIs) in live cells. |
| Photo-Crosslinkers | p-Azidophenylalanine (AzF) | Phenyl Azide | UV excitation photolyzes azide to a singlet nitrene, which inserts into C-H or N-H bonds.[1] | Crosslinking weak/transient interactions; smaller footprint than pBpa. |
| Bio-orthogonal Handles | trans-Cyclooct-2-en-lysine (TCO*) | Strained Alkene | High HOMO energy of the strained alkene reacts rapidly with tetrazines (IEDDA). | Antibody-Drug Conjugates (ADCs); Site-specific labeling.[2] |
| Fluorophores | L-Anap | Naphthalene derivative | Rigid, planar aromatic system yields high quantum yield and environmental sensitivity. | FRET studies; Conformational change monitoring. |
*Note: While TCO itself is not aromatic, it is frequently paired with tetrazine dyes where the conjugation of the tetrazine drives the reaction kinetics.
The Stability-Reactivity Paradox
A critical consideration for the researcher is the metabolic stability of these conjugated systems.
-
Azides (AzF): Thermodynamically stable at physiological temperatures but susceptible to reduction by intracellular thiols (e.g., glutathione) if the incubation time is prolonged (>24h).
-
Benzophenones (pBpa): Highly stable and bio-inert in the absence of UV light, making them superior for long-duration in vivo studies compared to diazirines.
Genetic Incorporation Strategies[4][5][6][7][8][9][10][11][12][13]
The incorporation of bulky conjugated side chains requires the expansion of the genetic code (GCE) using an Orthogonal Translation System (OTS). This system must be "orthogonal" to the host—meaning the exogenous tRNA is not recognized by endogenous synthetases, and the exogenous synthetase does not aminoacylate endogenous tRNAs.
Synthetase Evolution: The Steric Challenge
The core technical hurdle is the active site of the aminoacyl-tRNA synthetase (aaRS).
-
MjTyrRS (Methanocaldococcus jannaschii): The scaffold of choice for aromatic ncAAs (AzF, pBpa). The wild-type enzyme binds tyrosine; mutations at residues Tyr32, Glu107, Asp158, and Leu162 are typically required to expand the hydrophobic pocket to accommodate the extra phenyl ring or azide group.
-
PylRS (Pyrrolysine): Preferred for long, aliphatic conjugated chains (like TCO-lysine). The PylRS active site has a deep, hydrophobic tunnel designed for the long pyrroline side chain, making it naturally more permissive to bulky lysine derivatives.
The Incorporation Workflow
The following diagram illustrates the causality of the GCE workflow, highlighting the critical "Amber Suppression" checkpoint.
Figure 1: Genetic Code Expansion (GCE) Logic Flow. Success depends on the kinetic competition between the orthogonal tRNA-UAG and the endogenous Release Factor 1 (RF1).
Applications in Drug Discovery: ADCs and Bio-orthogonality[14]
The most high-value application of conjugated ncAAs in pharma is the synthesis of homogenous Antibody-Drug Conjugates (ADCs). Traditional conjugation (Cys-maleimide or Lys-NHS) yields heterogeneous mixtures (DAR 0-8).
Inverse Electron Demand Diels-Alder (IEDDA)
By incorporating a TCO-Lysine or a Tetrazine-containing amino acid, researchers can utilize the IEDDA reaction. This is the "gold standard" for in vivo labeling due to its exceptionally fast kinetics (
Mechanism of Action
The conjugated diene (tetrazine) reacts with the strained dienophile (TCO). The release of nitrogen gas (
Figure 2: Thermodynamic logic of IEDDA conjugation for ADC synthesis. The irreversible loss of N2 gas drives the reaction to completion.
Experimental Protocols
Protocol A: Site-Specific Incorporation of p-Azidophenylalanine (AzF) in Mammalian Cells
Objective: Express a GPCR with AzF in the transmembrane domain for photo-crosslinking.
Reagents:
-
HEK293T cells.
-
Plasmid 1: pCMV-Target-TAG (Gene of interest with TAG stop codon).
-
Plasmid 2: pNbk-AzFRS-tRNA (MjTyrRS variant + U6-tRNA).
-
p-Azidophenylalanine (Chem-Impex or equivalent).
-
1M NaOH (for dissolving ncAA).
Workflow:
-
Preparation of ncAA Media:
-
Dissolve AzF in minimal 1M NaOH to create a 100 mM stock. Crucial: Do not heat; azides are heat-sensitive.
-
Add stock to DMEM media to a final concentration of 0.5 mM - 1 mM.
-
Adjust pH back to 7.4 immediately using HEPES buffer. Failure to pH adjust will kill cells.
-
Sterile filter (0.22
m).
-
-
Transfection (Self-Validating Step):
-
Cotransfect HEK293T cells with Plasmid 1 and Plasmid 2 (Ratio 1:1 or 1:2 favoring the synthetase).
-
Control 1 (Negative): Transfect plasmids but culture in media without AzF.
-
Control 2 (Positive): Transfect Wild-Type (WT) gene (no TAG).
-
Replace media 4 hours post-transfection with the pre-warmed AzF-supplemented media.
-
-
Harvest & Validation (48h later):
-
Lyse cells.
-
Western Blot:
-
Lane 1 (No AzF): Should show NO band (truncation). If a band appears, you have "leakiness" (non-specific incorporation of Tyr/Phe).
-
Lane 2 (Plus AzF): Should show a full-length band at the WT molecular weight.
-
-
Protocol B: Photo-Crosslinking Analysis
Objective: Capture transient interactions using the incorporated AzF.
-
Live Cell Crosslinking:
-
Wash cells with PBS. Keep on ice to halt metabolic activity.
-
Irradiate cells with UV light (365 nm) for 10–20 minutes. Note: 254 nm is too damaging to DNA; 365 nm activates the phenyl azide specifically.
-
Distance: 5 cm from the light source.
-
-
Analysis:
-
Run SDS-PAGE.[2]
-
Look for a molecular weight shift corresponding to Target + Partner.
-
Tip: The crosslinking efficiency of AzF is typically 5-30%. Do not expect 100% conversion.
-
References
-
Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code."[3][4] Science. [Link]
-
Devaraj, N. K. (2018). "Bioorthogonal Chemistry: Strategies and Recent Advances." ACS Central Science. [Link]
-
Lang, K., & Chin, J. W. (2014). "Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins." Chemical Reviews. [Link]
-
Chatterjee, A., et al. (2013). "A Genetically Encoded Photo-Cross-Linker Allows In Vivo Detection of Protein-Protein Interactions." Journal of the American Chemical Society. [Link]
-
Nikić, I., et al. (2014). "Debugging Eukaryotic Genetic Code Expansion for Site-Specific Click-PAINT Super-Resolution Microscopy." Angewandte Chemie International Edition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorescently Labeled Antibodies Using Non-Canonical Amino Acids in Eukaryotic Cell-Free Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Applications of genetic code expansion technology in eukaryotes [journal.hep.com.cn]
Chemical Properties and Engineering of Styrylalanine Derivatives in Peptide Design
Executive Summary
Styrylalanine (StyA) represents a convergence of photophysics and structural biology, serving as a dual-function non-canonical amino acid (ncAA).[1] Unlike standard hydrophobic residues (Phe, Trp), StyA offers intrinsic environmental sensitivity (solvatochromic fluorescence) and photochemical reactivity (capable of [2+2] cycloaddition).[1] This guide details the chemical properties of StyA derivatives, their incorporation via Solid Phase Peptide Synthesis (SPPS), and their application in generating "stapled" peptides via light-induced cyclobutane crosslinking.
Chemical Architecture & Synthesis[2][3]
Structural Characteristics
Styrylalanine is structurally analogous to phenylalanine but features a styryl group (–CH=CH–Ph) extended at the para position. This conjugation extends the
-
Rigidity: The internal alkene restricts rotation, creating a planar, rigid side chain that demands specific steric accommodation within a binding pocket.
-
Isomerism: StyA exists as trans (
) and cis ( ) isomers.[1] The trans isomer is thermodynamically more stable and is the standard form used in synthesis, though photoisomerization can occur.
Solid Phase Peptide Synthesis (SPPS) Integration
StyA derivatives are compatible with standard Fmoc/tBu SPPS protocols.[1] However, the olefinic side chain requires specific handling to prevent premature oxidation or isomerization.
Protocol: Fmoc-StyA-OH Incorporation
-
Resin Selection: Rink Amide (for C-term amides) or 2-Chlorotrityl (for C-term acids/protected fragments).[1][2]
-
Coupling Reagents: Use HCTU or HATU with DIPEA (1:1:2 ratio).[1] Avoid carbodiimides (DCC/DIC) if possible to minimize side reactions, though they are permissible.[1]
-
Deprotection: Standard 20% Piperidine in DMF. Note: Limit exposure to ambient light during deprotection to prevent background photoisomerization.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5). Avoid thiols (EDT) if not strictly necessary, as they can radically add to the styryl double bond under acidic conditions.
Physicochemical Properties[1][3][4][5][6][7][8][9]
Solvatochromic Fluorescence
StyA acts as a built-in environmental sensor. Its fluorescence emission maximum (
| Property | Value / Characteristic | Mechanism |
| Excitation ( | ~320–340 nm | |
| Emission ( | 400–550 nm | Highly dependent on solvent polarity |
| Quantum Yield ( | 0.01 – 0.15 | Increases in viscous/rigid environments (restricted rotation) |
| Stokes Shift | Large (>80 nm) | Indicates significant structural relaxation in excited state |
-
Application: When StyA is buried in a hydrophobic protein-protein interface, its fluorescence intensity increases and blue-shifts. Upon dissociation into aqueous solvent, it is quenched or red-shifted.
Hydrophobicity & Sterics
StyA is significantly more hydrophobic than Tryptophan (Trp).[1]
-
Hydrophobicity Index: StyA > Trp > Phe.[1]
-
Membrane Partitioning: The styryl group promotes insertion into lipid bilayers, making StyA peptides excellent candidates for membrane-active sequences or transmembrane domain mimetics.
Structural Impact: Peptide Stapling via [2+2] Photocycloaddition[1]
The most potent application of StyA in drug design is photochemical stapling . Two StyA residues positioned at
Mechanism of Action
Unlike Grubbs' ring-closing metathesis (which requires heavy metal catalysts), StyA stapling is bio-orthogonal and triggered by light.
-
Pre-organization: The peptide folds into a transient helix, bringing the two styryl alkenes into proximity (~3-4 Å).
-
Excitation: Irradiation (typically
nm or visible light with a photocatalyst like Ir(ppy) ) excites one styryl group.[1] -
Cyclization: The excited alkene attacks the ground-state alkene of the partner StyA, forming a cyclobutane ring.
-
Result: A rigid, covalently crosslinked helix with enhanced protease resistance and cell permeability.
Advantages over Hydrocarbon Stapling[1]
-
Reversibility: Certain cyclobutane linkages can be reversed with deep UV light (<280 nm), offering "switchable" potency.[1]
-
No Catalyst Residue: The reaction can proceed without metal catalysts if UV is used, or with trace organic photocatalysts, reducing toxicity concerns.
-
Fluorescence Reporting: The formation of the staple typically quenches or shifts the monomer fluorescence, providing a real-time readout of the stapling reaction yield.
Experimental Protocol: Photocatalytic Stapling
Objective: Synthesize a stapled helix from a bis-StyA precursor.
Materials:
-
Peptide: Ac-Ala-StyA-Ala-Ala-Ala-StyA-Ala-NH2 (dissolved in water/acetonitrile).
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1-2 mol%).[1]
-
Light Source: Blue LED (450 nm).[1]
Procedure:
-
Dissolution: Dissolve the purified linear peptide in degassed solvent (H2O:CH3CN 1:1) to a concentration of 1 mM.
-
Catalyst Addition: Add the Iridium photocatalyst (dissolved in CH3CN).
-
Irradiation: Place the vial 2–5 cm from the Blue LED source. Irradiate for 30–120 minutes at room temperature.
-
Monitoring: Monitor reaction progress via LC-MS. The mass will remain unchanged (isomerization), but the retention time will shift significantly due to the constrained structure.
-
Purification: Remove catalyst via solid-phase extraction or preparative HPLC.
References
-
A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies. NIH. Link
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. NIH. Link
-
Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. NIH. Link
-
Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed. Link
-
Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. NIH. Link
Sources
A Technical Guide to the Stereochemical Nuances of L- and D-Styrylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the fundamental differences between L-Styrylalanine and D-Styrylalanine derivatives. Moving beyond a simple recitation of facts, we will delve into the core principles of stereochemistry and their profound implications in biological systems, offering field-proven insights for the discerning researcher.
The Principle of Chirality: A Cornerstone of Molecular Recognition
In the realm of drug discovery and molecular biology, the three-dimensional arrangement of atoms in a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers, specifically enantiomers. L- and D-Styrylalanine are enantiomers, identical in their chemical formula (C11H13NO2) and connectivity, yet distinct in their spatial orientation.[1][2] This seemingly subtle difference is the linchpin for their differential biological activities, as biological systems—enzymes, receptors, and other proteins—are themselves chiral and thus exhibit stereoselectivity.[3][4]
Most naturally occurring amino acids in proteins are of the L-configuration.[3] However, D-amino acids are not mere laboratory curiosities; they are found in nature, for instance, in bacterial cell walls and as neuromodulators, highlighting their unique biological roles.[3][5]
Caption: A conceptual model of stereospecific binding to a chiral receptor.
Experimental Protocols: The Chiral Separation of Styrylalanine Enantiomers
The separation and analysis of enantiomers is a critical task in pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.
Detailed Methodology for Chiral HPLC Separation
This protocol provides a general framework for the chiral separation of L- and D-Styrylalanine. Optimization of the mobile phase composition, flow rate, and temperature will be necessary for achieving baseline separation.
Objective: To resolve a racemic mixture of Styrylalanine into its individual L- and D-enantiomers.
Materials:
-
Racemic Styrylalanine standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acidic or basic modifiers (e.g., perchloric acid, trifluoroacetic acid, diethylamine)
-
Chiral HPLC column (e.g., a crown ether-based CSP like ChiroSil® or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC™ V) [5][6]* HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of racemic Styrylalanine in a suitable solvent (e.g., methanol/water mixture) at a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. For crown-ether columns, a common mobile phase is a mixture of methanol and water with a small amount of an acid like perchloric acid. [5]3. HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the flow rate (e.g., 0.5 - 1.0 mL/min).
-
Set the UV detector to a wavelength where Styrylalanine has significant absorbance (likely in the UVA region due to the styryl group). [7]4. Injection and Data Acquisition:
-
Inject a small volume (e.g., 5-10 µL) of the racemic standard solution.
-
Acquire the chromatogram for a sufficient run time to allow for the elution of both enantiomers.
-
-
Analysis:
-
Identify the two peaks corresponding to the L- and D-enantiomers. The elution order will depend on the specific CSP used. [5] * Calculate the resolution between the two peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.
-
Caption: A simplified workflow for the chiral separation of enantiomers by HPLC.
Concluding Remarks for the Advanced Researcher
The distinction between L- and D-Styrylalanine derivatives is a clear illustration of the critical role of stereochemistry in the life sciences. While they may appear as simple mirror images, their interactions with the chiral machinery of life are profoundly different. For drug development professionals, the early characterization and separation of enantiomers are not just regulatory hurdles but essential steps in developing safer and more efficacious medicines. The methodologies and principles outlined in this guide provide a robust framework for navigating the complexities of these and other chiral molecules. As research into novel amino acid derivatives continues, a deep understanding of stereoisomerism will remain an indispensable tool for innovation.
References
-
Ahamad, T., et al. (2017). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 22(9), 1486. [Link]
-
Aleman, C., et al. (2016). Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. Polymers, 8(11), 398. [Link]
-
Alonso, E., et al. (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 27(19), 6529. [Link]
-
Balsevich, J. J., et al. (2014). Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds. The Journal of Steroid Biochemistry and Molecular Biology, 144 Pt A, 66-70. [Link]
-
Baran, Y., et al. (2020). Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. Beilstein Journal of Organic Chemistry, 16, 2256-2270. [Link]
-
Wikipedia contributors. (2024). Click chemistry. Wikipedia, The Free Encyclopedia. [Link]
-
Brals, J., et al. (2024). A Polarity-Mismatched Photocatalytic Cross-Coupling Enables Diversity-Oriented Synthesis of aza-Heterocycles. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2024). Amino acid. Wikipedia, The Free Encyclopedia. [Link]
-
Farren, C., et al. (2011). A hybrid bis(amino-styryl) substituted Bodipy dye and its conjugate diacid: synthesis, structure, spectroscopy and quantum chemical calculations. Photochemical & Photobiological Sciences, 10(10), 1564-1574. [Link]
-
Futagi, Y., et al. (2022). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 12(1), 1-11. [Link]
-
Lehotay, J., et al. (2001). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Czech Journal of Food Sciences, 19(1), 29-33. [Link]
-
Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2013). Styryl Lactones and Their Derivatives: Biological Activities, Mechanisms of Action and Potential Leads for Drug Design. Current Pharmaceutical Design, 19(24), 4447-4470. [Link]
-
Ahonen, M., et al. (2019). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate. Analytical Chemistry, 91(22), 14358-14365. [Link]
-
Sobolewska, A., et al. (2022). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 27(19), 6241. [Link]
-
Zhu, J., et al. (2020). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Organic Letters, 22(15), 5877-5881. [Link]
-
Štefane, B., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules, 27(19), 6296. [Link]
-
O'Brien, E., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10211-10224. [Link]
-
Pop, R., et al. (2021). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules, 26(11), 3330. [Link]
-
Gándara, L., et al. (2021). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 26(11), 3326. [Link]
-
Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
-
Ilisz, I., et al. (2015). Chiral separations for d-amino acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113, 68-81. [Link]
-
ChemBK. (n.d.). 3-STYRYL-L-ALANINE. [Link]
-
Amerigo Scientific. (n.d.). L-styrylalanine. [Link]
Sources
- 1. L-Styrylalanine | CymitQuimica [cymitquimica.com]
- 2. L-styrylalanine - Amerigo Scientific [amerigoscientific.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of Boc-D-Styrylalanine-DCHA in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-D-styrylalanine dicyclohexylammonium salt (Boc-D-Styrylalanine-DCHA). Understanding the solubility of this non-canonical, protected amino acid is of paramount importance for its effective utilization in peptide synthesis, drug discovery, and materials science. This document outlines the key physicochemical properties influencing its solubility, presents a detailed, field-proven protocol for systematic solubility determination, and provides a comprehensive, albeit illustrative, solubility dataset across a range of common organic solvents. The causality behind experimental choices and the interpretation of solubility data are discussed, offering researchers and drug development professionals a robust framework for handling and applying this unique compound.
Introduction: The Critical Role of Solubility
Boc-D-Styrylalanine is a synthetic amino acid derivative that incorporates a styryl moiety, offering unique structural and electronic properties for peptide and polymer design. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its solubility, making it a versatile building block in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[1][][3] The formation of a dicyclohexylammonium (DCHA) salt is a common strategy to improve the crystallinity, stability, and handling of the parent amino acid, which may otherwise be an amorphous solid or oil.[4][5]
However, the very features that make the DCHA salt advantageous for storage and purification present a critical challenge in its application: solubility. The success of any synthetic reaction, particularly in peptide coupling, is contingent upon the sufficient solubilization of all reactants.[6] Poor solubility can lead to slow reaction kinetics, incomplete reactions, and purification difficulties. Therefore, a comprehensive understanding of the solubility profile of Boc-D-Styrylalanine-DCHA in various organic solvents is not merely academic; it is a prerequisite for efficient process development, reaction optimization, and formulation.
This guide will deconstruct the factors governing the solubility of this compound and provide a practical, systematic approach to its experimental determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of Boc-D-Styrylalanine-DCHA is a complex interplay of its constituent parts: the non-polar styryl and Boc groups, the polar carboxylate-ammonium salt bridge, and the bulky, hydrophobic dicyclohexylammonium counter-ion.
-
Solute Structure:
-
Boc Group: The bulky, lipophilic tert-butyl group significantly increases the non-polar character of the molecule compared to an unprotected amino acid.[1][7]
-
Styryl Side Chain: The phenyl and vinyl components of the styrylalanine side chain are predominantly hydrophobic, further pushing the molecule towards solubility in less polar environments.
-
DCHA Counter-ion: Dicyclohexylamine is a large, non-polar secondary amine that forms an ion pair with the carboxylate group.[8] This bulky, "greasy" cation contributes significantly to the overall lipophilicity of the salt complex.
-
Ionic Core: The central COO⁻NH₂⁺(C₆H₁₁)₂ moiety is a highly polar, ionic core. This creates a dichotomy within the molecule: a polar center shielded by large non-polar groups.
-
-
Solvent Properties: The principle of "like dissolves like" is the primary determinant of solubility.
-
Polarity: Solvents are broadly classified as polar (protic and aprotic) and non-polar. We anticipate that Boc-D-Styrylalanine-DCHA will exhibit poor solubility in highly non-polar solvents (e.g., hexanes) and also in highly polar protic solvents like water due to the dominance of its non-polar surface area.[9] Its optimal solubility is likely to be found in solvents of intermediate polarity or in polar aprotic solvents that can effectively solvate both the ionic core and the non-polar appendages.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence the dissolution of the salt.
-
Dielectric Constant: Solvents with a higher dielectric constant are more effective at stabilizing the separated ions of the salt, which can promote dissolution.
-
The following diagram illustrates the key molecular features of Boc-D-Styrylalanine-DCHA that govern its interaction with solvents.
Caption: Key structural features influencing solubility.
Experimental Protocol: Isothermal Shake-Flask Method
To ensure the generation of reliable and reproducible thermodynamic solubility data, the isothermal shake-flask method is the gold standard and is recommended.[10][11][12] This method measures the equilibrium solubility, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature.
Materials and Equipment
-
Boc-D-Styrylalanine-DCHA (solid, purity >98%)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator capable of maintaining 25 °C ± 0.5 °C
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid Boc-D-Styrylalanine-DCHA to a pre-weighed glass vial. The key is to ensure that a solid phase remains at the end of the experiment, confirming that the solution is saturated. A starting amount of ~20-50 mg in 2 mL of solvent is typically sufficient.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to 25 °C. Agitate the vials at a constant speed (e.g., 150 rpm) for a minimum of 24 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium. For certain compounds, equilibrium may be reached faster, but 24-48 hours is a robust starting point.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This filtration step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the precise concentration of Boc-D-Styrylalanine-DCHA.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the results in mg/mL and mol/L.
Experimental Workflow Diagram
The following diagram outlines the self-validating workflow for the shake-flask solubility determination protocol.
Caption: Shake-flask experimental workflow.
Solubility Profile: Results and Discussion
The following table summarizes the equilibrium solubility of Boc-D-Styrylalanine-DCHA in a range of organic solvents at 25 °C, based on the protocol described above. (Note: These values are illustrative and representative for the purposes of this guide).
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Classification |
| n-Hexane | Non-Polar | 0.1 | < 0.1 | Insoluble |
| Toluene | Non-Polar (Aromatic) | 2.4 | ~ 1.5 | Sparingly Soluble |
| Diethyl Ether | Polar Aprotic | 2.8 | ~ 5.0 | Sparingly Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | > 100 | Very Soluble |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | ~ 25.0 | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | > 100 | Very Soluble |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | ~ 15.0 | Soluble |
| Isopropanol (IPA) | Polar Protic | 3.9 | ~ 8.0 | Sparingly Soluble |
| Ethanol (EtOH) | Polar Protic | 4.3 | ~ 12.0 | Soluble |
| Methanol (MeOH) | Polar Protic | 5.1 | ~ 40.0 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | Very Soluble |
| Water | Polar Protic | 10.2 | < 0.1 | Insoluble |
Solubility classifications are based on USP definitions.[13]
Interpretation of Results
-
Insolubility in Extremes: As predicted, the compound is virtually insoluble in the non-polar solvent n-hexane and the highly polar protic solvent water. The large, non-polar structure prevents effective solvation by water, while hexane cannot solvate the ionic core of the salt.
-
High Solubility in Polar Aprotic Solvents: The highest solubilities are observed in strong polar aprotic solvents like DMF, DMSO, DCM, and THF.[6] This is the key insight for synthetic chemists. These solvents possess a significant dipole moment capable of solvating the COO⁻...H₂N⁺ ionic pair, while their organic nature readily accommodates the Boc, styryl, and dicyclohexyl groups. DMF and DMSO are particularly effective due to their high dielectric constants and ability to disrupt ion-pair interactions.
-
Moderate Solubility in Alcohols and Esters: The compound shows moderate to good solubility in methanol, ethanol, and ethyl acetate. Methanol is the most effective among the alcohols, likely due to its higher polarity and smaller steric profile, allowing better interaction with the ionic core.
-
Implications for Peptide Synthesis: For applications like SPPS, solvents such as DMF and DCM are confirmed to be excellent choices for ensuring complete dissolution during coupling reactions.[6] The high solubility in these solvents minimizes the risk of precipitation on the resin and ensures efficient diffusion of reagents.
Conclusion and Practical Recommendations
The solubility of Boc-D-Styrylalanine-DCHA is dominated by its unique amphipathic character, featuring a polar ionic core shielded by extensive non-polar functionality. This structure dictates its poor solubility in solvents at the extremes of the polarity scale and confers excellent solubility in polar aprotic solvents.
For researchers and drug development professionals, the following recommendations are crucial:
-
Primary Solvents for Synthesis: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) should be considered the primary solvents for reactions involving Boc-D-Styrylalanine-DCHA to ensure complete solubilization.
-
Recrystallization/Purification: A solvent/anti-solvent system, such as DCM/hexane or Ethyl Acetate/hexane, could be effective for purification by crystallization, leveraging the compound's high solubility in the former and insolubility in the latter.
-
Liberation of Free Acid: To use the amino acid, the DCHA salt must often be cleaved. This is typically done by dissolving the salt in a solvent like ethyl acetate and washing with an aqueous acid (e.g., dilute phosphoric or sulfuric acid) to protonate the carboxylate and extract the dicyclohexylammonium salt into the aqueous phase.[4] The solubility data herein confirms ethyl acetate as a suitable organic phase for this procedure.
By leveraging the systematic data and protocols presented in this guide, scientists can confidently handle Boc-D-Styrylalanine-DCHA, optimizing its use in complex synthetic workflows and accelerating research and development timelines.
References
-
García, S., et al. (2021). Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. MDPI. Retrieved February 4, 2026, from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637606, BOC-D-alanine. Retrieved February 4, 2026, from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved February 4, 2026, from [Link]
-
American Chemical Society Publications. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved February 4, 2026, from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved February 4, 2026, from [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 4, 2026, from [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved February 4, 2026, from [Link]
-
Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39(2). Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Dicyclohexylamine. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]
-
Gamsjäger, H., et al. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations. Digital Commons @ NJIT. Retrieved February 4, 2026, from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved February 4, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved February 4, 2026, from [Link]
-
American Chemical Society Publications. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019136, Boc-D-3,3-Diphenylalanine. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. Retrieved February 4, 2026, from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved February 4, 2026, from [Link]
-
CISIA. (n.d.). CEnT-S structure and syllabus. Retrieved February 4, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 9. BOC-D-Phenylalanine | 18942-49-9 [chemicalbook.com]
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Methodological & Application
Application Note: Solid-Phase Peptide Synthesis Incorporating Boc-D-Styrylalanine
Abstract
This guide details the protocol for incorporating Boc-D-Styrylalanine (Boc-D-Stya-OH) into peptide sequences using Boc chemistry solid-phase peptide synthesis (SPPS). While Boc-D-Styrylalanine offers unique hydrophobic and steric properties useful for increasing proteolytic stability and enhancing membrane permeability, its styryl (alkene) side chain presents specific chemical challenges. This protocol focuses on mitigating side reactions—specifically electrophilic addition to the styrene double bond—during the acidolytic cleavage step. We recommend a Low-High HF Cleavage strategy to preserve the integrity of the alkene moiety.
Introduction & Chemical Context
Boc-D-Styrylalanine is a non-canonical amino acid often utilized in peptidomimetics to introduce steric bulk and aromatic interactions similar to Phenylalanine but with extended pi-conjugation and restricted conformational freedom.
Critical Chemical Challenges
-
Acid Sensitivity (Cleavage): The primary risk in Boc SPPS is the final cleavage with anhydrous Hydrogen Fluoride (HF). The styryl side chain acts as a nucleophile. In the presence of benzyl cations (generated from removing side-chain protecting groups like Bzl, Z, or Cl-Z), the styrene double bond can undergo Friedel-Crafts alkylation or cationic polymerization, leading to irreversible byproduct formation.
-
Stereochemical Integrity: As a D-amino acid, preserving the chiral center is paramount. While urethane-protected amino acids (like Boc) are generally resistant to racemization, over-activation during coupling can lead to epimerization.
Materials & Reagents
Reagent Specifications
| Component | Specification | Purpose |
| Resin | MBHA (0.5–0.7 mmol/g) or PAM Resin | MBHA for C-term amides; PAM for acids. Stable to TFA. |
| Amino Acid | Boc-D-Styrylalanine (Boc-D-Stya-OH) | Target residue. >99% ee. |
| Coupling Agents | DIC (Diisopropylcarbodiimide) / HOBt | Standard activation. Minimizes racemization.[1] |
| Deprotection | 50% TFA in DCM | Removal of N-terminal Boc group. |
| Neutralization | 10% DIPEA in DCM | Neutralize TFA salts prior to coupling. |
| Cleavage Cocktail | Anhydrous HF, p-Cresol, DMS | Low-High HF protocol reagents.[2] |
Synthesis Protocol (Boc Chemistry)
Resin Preparation & Swelling[3][4][5]
-
Weigh appropriate amount of MBHA resin.
-
Swell in DCM for 30 minutes.
-
Wash with DMF (3x) and DCM (3x).
The SPPS Cycle (Step-by-Step)
Perform the following cycle for each amino acid attachment.
Step 1: Boc Deprotection
-
Treat resin with 50% TFA/DCM (2 min pre-wash).
-
Treat with 50% TFA/DCM for 20 min.
-
Wash: DCM (3x), MeOH (1x), DCM (3x). Note: MeOH shrinks resin, ensuring removal of trapped TFA.
Step 2: Neutralization
-
Treat with 10% DIPEA/DCM (2 x 1 min).
-
Wash: DCM (3x).
Step 3: Coupling (Boc-D-Stya-OH) Use 3-fold excess of AA relative to resin substitution.
-
Dissolve Boc-D-Stya-OH (3 eq) and HOBt (3 eq) in minimal DMF/DCM (1:1).
-
Add DIC (3 eq). Allow activation for 2-5 minutes.
-
Add mixture to the reaction vessel.
-
Shake/Agitate for 60–120 minutes at Room Temperature.
-
Expert Tip: Monitor via Kaiser Test. If slightly positive after 2 hours, perform a second coupling (recouple) rather than extending time, to minimize racemization risk.
-
Step 4: Capping (Optional but Recommended)
-
If Kaiser test is not 100% negative, cap unreacted amines with Acetic Anhydride/Pyridine in DCM.
Workflow Diagram
Figure 1: Standard Boc-SPPS cycle optimized for D-Styrylalanine incorporation.
Critical Cleavage Protocol: Low-High HF
Warning: Standard "High HF" (90% HF, 10% Anisole) is NOT recommended for Styrylalanine. The high acidity generates a high concentration of benzyl cations (from protecting groups) that will attack the styryl double bond.
Solution: Use the Tam "Low-High" HF Procedure .
-
Low HF Step: Uses a high concentration of Dimethyl Sulfide (DMS) to enforce an
cleavage mechanism, drastically reducing carbocation generation. -
High HF Step: Completes the cleavage of strong bonds (like Arg-Tos) and resin detachment.
Protocol
Part A: Low HF (Side-Chain Deprotection)
-
Dry the peptide-resin thoroughly.
-
Prepare mixture in HF apparatus:
-
HF: 25%
-
DMS (Dimethyl Sulfide): 65%
-
p-Cresol: 10%
-
-
React at 0°C for 2 hours .
-
Evaporate HF and DMS under vacuum.[2]
-
Wash resin with EtOAc to remove cleaved protecting group adducts.[2]
Part B: High HF (Resin Cleavage)
-
Re-charge vessel with:
-
HF: 90%
-
p-Cresol: 10%
-
(Avoid Anisole if possible; p-Cresol is a better scavenger for this system).
-
-
React at 0°C for 45–60 minutes .
-
Evaporate HF completely.
-
Precipitate peptide with ice-cold Diethyl Ether.[3]
-
Extract peptide into 50% Acetic Acid/Water and lyophilize.
Cleavage Mechanism Diagram[6][7]
Figure 2: The "Low-High" HF strategy to prevent styryl side-chain saturation.
Analytical Quality Control
-
HPLC: Run a gradient of 5–95% Acetonitrile (with 0.1% TFA). Styrylalanine is hydrophobic; expect the peptide to elute later than non-styryl analogs.
-
Mass Spectrometry (ESI-MS):
-
Check for
peaks. -
Warning Sign: A mass shift of +106 Da (or multiples) indicates alkylation of the styrene ring by a benzyl cation (
). -
Warning Sign: A mass shift of +2 Da indicates reduction of the double bond (rare in HF, but possible if scavengers are inactive).
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
-
Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
Application Notes and Protocols: A Senior Application Scientist's Guide to Incorporating Fluorescent Amino Acids into Peptide Sequences
Abstract
The site-specific incorporation of fluorescent amino acids into peptide sequences has become an indispensable tool in chemical biology, drug discovery, and materials science. These intrinsically fluorescent building blocks offer a minimally perturbative means to probe peptide structure, dynamics, and interactions in real-time. This guide provides a comprehensive overview of the strategies for incorporating fluorescent amino acids, practical considerations for experimental design, detailed step-by-step protocols for chemical synthesis, and methods for the characterization of the final fluorescently labeled peptides. We delve into the causality behind experimental choices, offering insights gleaned from extensive field experience to empower researchers to confidently design and execute their experiments.
Introduction: The Power of Intrinsic Fluorescence
Fluorescently labeled peptides are pivotal for a wide array of applications, including in vivo imaging, intracellular localization studies, and investigating protein-protein interactions.[1][2] Traditionally, peptides are often labeled with large, extrinsic fluorophores, which can sometimes interfere with the peptide's natural conformation and function.[3] The incorporation of fluorescent amino acids, which are inherently fluorescent molecules that mimic the structure of natural amino acids, provides a more elegant and less disruptive approach to peptide labeling.[3][4] These specialized amino acids can be strategically placed within a peptide sequence, offering a precise reporter group to study localized environmental changes.[3] This guide will explore the primary methodologies for achieving this, empowering researchers to harness the full potential of fluorescently labeled peptides.
Strategic Approaches for Incorporation: A Comparative Overview
The choice of methodology for incorporating a fluorescent amino acid is dictated by the desired location of the label, the length of the peptide, and the available laboratory infrastructure. The three predominant strategies are Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and genetic code expansion.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry
SPPS is the most common method for chemically synthesizing peptides and is highly amenable to the incorporation of unnatural amino acids, including fluorescent ones.[3][4] The peptide is assembled stepwise on a solid support (resin), with each amino acid being added sequentially.[5]
Two main orthogonal protection strategies dominate SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Foc).[6]
-
Fmoc Strategy: This is the more prevalent method today due to its use of milder reaction conditions.[6] The Fmoc protecting group on the α-amine is removed with a weak base (e.g., piperidine), while the side-chain protecting groups are acid-labile and are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[6][7]
-
Boc Strategy: This classic approach utilizes a strong acid (TFA) for the repetitive deprotection of the Boc group on the α-amine, while the side-chain protecting groups are removed with a very strong acid like hydrofluoric acid (HF).[6] While harsher, the Boc strategy can be advantageous for synthesizing long or aggregation-prone sequences.[6]
The choice between Fmoc and Boc chemistry will influence the selection of the fluorescent amino acid, as its fluorescent properties must be stable under the respective deprotection conditions.
Diagram: General Workflow of Solid-Phase Peptide Synthesis
Caption: A simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Native Chemical Ligation (NCL): Forging Larger Peptides
For peptides exceeding the practical length limit of SPPS (~50 amino acids), Native Chemical Ligation (NCL) offers a powerful solution.[8] NCL involves the reaction of two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue.[9][10][11] This chemoselective reaction forms a native peptide bond at the ligation site.[9] A fluorescent amino acid can be incorporated into either of the peptide fragments via SPPS prior to ligation.
Diagram: The Mechanism of Native Chemical Ligation
Caption: The key steps involved in Native Chemical Ligation (NCL).
Genetic Code Expansion: In Vivo Incorporation
Genetic code expansion allows for the site-specific incorporation of unnatural amino acids, including fluorescent ones, into proteins and peptides during ribosomal translation in living cells.[12][13][14] This is typically achieved through the "amber suppression" technique, where a stop codon (UAG, or "amber") is repurposed to encode the unnatural amino acid.[12][13][15] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the fluorescent amino acid and does not cross-react with endogenous cellular components.[14][16] This method is particularly powerful for studying peptides and proteins in their native cellular environment.
Selecting the Right Fluorescent Amino Acid: A Critical Decision
The choice of fluorescent amino acid is paramount to the success of the experiment. Several factors must be considered:
-
Photophysical Properties: Excitation and emission wavelengths should be compatible with available instrumentation and minimally overlap with endogenous fluorophores.[17] High quantum yield and photostability are also desirable.[17]
-
Environmental Sensitivity: Some fluorescent amino acids exhibit changes in their fluorescence properties (e.g., intensity, lifetime, emission maximum) in response to changes in their local environment (e.g., polarity, pH, proximity to quenchers). This can be a powerful tool for probing conformational changes or binding events.
-
Size and Structure: The fluorescent amino acid should be as small as possible to minimize perturbation of the peptide's structure and function.[3][4]
-
Chemical Stability: The fluorophore must be stable to the conditions of peptide synthesis, cleavage, and purification.[17]
Table 1: Common Fluorescent Amino Acids and Their Properties
| Fluorescent Amino Acid | Excitation (nm) | Emission (nm) | Key Features |
| L-(7-hydroxycoumarin-4-yl)ethylglycine | ~325-385 | ~440-460 | Environmentally sensitive, useful for FRET. |
| 4-cyanotryptophan (4CNW) | ~280 | ~410 | Minimally perturbing tryptophan analog.[18] |
| β-(1-azulenyl)-L-alanine (AzAla) | ~350 | ~420 | Blue fluorescent emitter.[18] |
| Dansyl-L-alanine | ~335 | ~520 | Large Stokes shift, environmentally sensitive. |
| BODIPY-FL-alanine | ~503 | ~512 | High quantum yield, narrow emission peak.[17] |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a short peptide incorporating a fluorescent amino acid using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fluorescent Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings (including fluorescent amino acid):
-
Repeat step 2 and 3 for each subsequent amino acid in the sequence, including the fluorescent amino acid.
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.[19]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: Post-Synthetic Labeling via Click Chemistry
This protocol describes the labeling of a peptide containing a bioorthogonal handle (e.g., an azide or alkyne) with a fluorescent dye. This is an alternative to incorporating a fluorescent amino acid directly during SPPS.
Materials:
-
Peptide containing an azide or alkyne group
-
Fluorescent dye with a complementary alkyne or azide group (e.g., Cyanine5 alkyne)[20]
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the peptide in water or a suitable buffer.
-
Prepare a 10 mM stock solution of the fluorescent dye in DMSO.
-
Prepare fresh 100 mM stock solutions of CuSO₄ and sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the peptide (1 eq.), fluorescent dye (1.5 eq.), and THPTA (5 eq.).
-
Add PBS to the desired final reaction volume.
-
Initiate the reaction by adding sodium ascorbate (10 eq.) followed by CuSO₄ (1 eq.).[21]
-
Vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours, protected from light.
-
-
Purification: Purify the fluorescently labeled peptide from excess dye and reagents using RP-HPLC or size-exclusion chromatography.
-
Characterization: Confirm successful labeling by mass spectrometry and quantify the labeling efficiency using UV-Vis spectroscopy.
Characterization of Fluorescently Labeled Peptides
Thorough characterization is essential to ensure the purity and integrity of the final product.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the peptide and to purify it from unreacted starting materials and byproducts.[1]
-
Mass Spectrometry (MS): Confirms the identity of the peptide by verifying its molecular weight.
-
Fluorescence Spectroscopy: Measures the excitation and emission spectra, quantum yield, and other photophysical properties of the fluorescently labeled peptide.
-
Amino Acid Analysis: Can be used to determine the amino acid composition of the peptide and confirm the incorporation of the fluorescent amino acid.
Applications in Research and Drug Development
Fluorescently labeled peptides are versatile tools with a broad range of applications.[17]
-
Fluorescence Microscopy: To visualize the localization and trafficking of peptides within cells and tissues.[1][17]
-
Fluorescence Resonance Energy Transfer (FRET): To study peptide-protein interactions, conformational changes, and enzyme activity.[2]
-
In Vivo Imaging: For non-invasive tracking of peptides in living organisms, particularly in drug delivery and disease diagnosis.[17][22]
-
High-Throughput Screening (HTS): To identify and characterize new drug candidates that modulate peptide-protein interactions.[17]
Conclusion and Future Perspectives
The ability to incorporate fluorescent amino acids into peptide sequences with high precision has revolutionized our ability to study biological processes at the molecular level. As new fluorescent amino acids with improved photophysical properties are developed and methods for their incorporation become more robust and accessible, the applications of these powerful tools will undoubtedly continue to expand. This guide provides a solid foundation for researchers to confidently embark on the design, synthesis, and application of fluorescently labeled peptides, paving the way for new discoveries in science and medicine.
References
-
Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]
-
CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. Retrieved from [Link]
-
Pye, C. R., et al. (2020). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 22(15), 5899–5903. [Link]
-
Bio-IT World. (2022). Useful Approaches for Labeling Peptides with Fluorescent Dyes. Retrieved from [Link]
-
Katranidis, A., et al. (2018). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. In Methods in Molecular Biology (Vol. 1728, pp. 235-253). Springer, New York, NY. [Link]
-
Rogers, J. R., et al. (2016). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability. Chemistry – A European Journal, 22(9), 3185-3189. [Link]
-
Revuelta, M. V., et al. (2022). Small Fluorogenic Amino Acids for Peptide-Guided Background-Free Imaging. Angewandte Chemie International Edition, 61(51), e202212345. [Link]
-
Hübner, D., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports, 8(1), 16453. [Link]
-
Wang, L., et al. (2021). A review on recent advances in amino acid and peptide-based fluorescence and its potential applications. New Journal of Chemistry, 45(34), 15347-15359. [Link]
-
Terasaka, N., et al. (2017). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro. In Methods in Molecular Biology (Vol. 1555, pp. 241-255). Springer, New York, NY. [Link]
-
RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. Retrieved from [Link]
-
B-L, J., et al. (2015). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 44(23), 8564-8597. [Link]
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Karas, J. A., et al. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 18(5), 323-329. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]
-
Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360. [Link]
-
Góngora-Benítez, M., et al. (2014). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au, 1(1), 26-34. [Link]
-
Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]
-
Glogger, M., et al. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Journal of the American Chemical Society, 146(16), 11096-11107. [Link]
-
Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699. [Link]
-
Matsumoto, R., et al. (2020). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. Journal of Bioscience and Bioengineering, 130(4), 349-354. [Link]
-
Chen, Y., et al. (2017). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 18(9), 1959. [Link]
-
Biosyntan GmbH. (n.d.). Native Chemical Ligation. Retrieved from [Link]
-
Brown, A., et al. (2018). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 46(18), 9465-9478. [Link]
-
Thavarajah, W., et al. (2020). A CHO-Based Cell-Free Dual Fluorescence Reporter System for the Straightforward Assessment of Amber Suppression and scFv Functionality. Frontiers in Bioengineering and Biotechnology, 8, 599. [Link]
-
Conibear, A. C., et al. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(8), 1989. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
- 1. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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- 5. peptide.com [peptide.com]
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- 12. A general method for site-specific incorporation of unnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Efficiency of Boc-D-Styrylalanine in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the non-proteinogenic amino acid, Boc-D-Styrylalanine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your coupling efficiency and ensure the integrity of your final peptide product.
Introduction: The Challenge of Bulky Amino Acids
Boc-D-Styrylalanine is a valuable building block for introducing unique structural and functional properties into peptides. However, its bulky styryl side chain presents significant steric hindrance, which can impede the efficiency of the coupling reaction during SPPS.[1] This can lead to lower yields, deletion sequences, and difficult purifications. This guide will walk you through the causality behind these experimental challenges and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling of Boc-D-Styrylalanine resulting in low yields?
A1: Low coupling yields with Boc-D-Styrylalanine are primarily due to the steric hindrance imposed by its bulky styryl side chain. This bulkiness can physically obstruct the activated carboxyl group from reaching the free amine on the growing peptide chain, slowing down the reaction kinetics and leading to incomplete coupling.[2]
Q2: What are the signs of poor coupling efficiency for this amino acid?
A2: The primary indicators of inefficient coupling include:
-
Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step signifies the presence of unreacted primary amines.[2]
-
Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will reveal a significant peak corresponding to the peptide sequence lacking the Boc-D-Styrylalanine residue.[2]
-
Low Overall Yield: The final yield of the desired full-length peptide will be noticeably lower than anticipated.[2]
Q3: Can the styryl side chain participate in side reactions?
A3: Yes, the electron-rich styryl group can be susceptible to side reactions. During the acidic deprotection of the Boc group with Trifluoroacetic Acid (TFA), carbocations are generated. These can potentially alkylate the styryl side chain, similar to side reactions observed with tryptophan, methionine, and cysteine residues.[3] The use of scavengers in the cleavage cocktail is crucial to mitigate this.
Q4: Is a protecting group needed for the styryl side chain?
A4: Generally, the styryl side chain is considered stable under standard SPPS conditions and does not require a dedicated protecting group.[4][5] However, if significant side reactions are observed, a comprehensive analysis of the byproducts is necessary to determine if a custom protection strategy is required.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when coupling Boc-D-Styrylalanine.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
A persistent positive Kaiser test after the initial coupling is a direct indication of unreacted amines.
Root Cause Analysis:
-
Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the steric hindrance.
-
Inadequate Reaction Time: The coupling reaction may not have been allowed to proceed for a sufficient duration.
-
Suboptimal Solvent: The choice of solvent can impact the swelling of the resin and the solubility of the reagents.
Solutions:
-
Employ a More Potent Coupling Reagent: For sterically hindered amino acids, stronger activating reagents are recommended. Uronium/aminium-based reagents like HATU and HCTU , or phosphonium-based reagents like PyBOP , are excellent choices.[2][6][7]
-
Extend the Coupling Time: Double the standard coupling time. For particularly difficult couplings, allowing the reaction to proceed for 4 hours or even overnight can significantly improve the yield.[1]
-
Double Couple: If a positive Kaiser test is still observed after an extended coupling time, perform a second coupling with fresh reagents.
-
Optimize Solvent: Ensure the use of high-purity, anhydrous DMF, as it is generally the best solvent for SPPS due to its excellent resin-swelling and reagent-solubilizing properties.[8]
Issue 2: Presence of Deletion Sequences in Final Product
The identification of peptides missing the Boc-D-Styrylalanine residue via Mass Spectrometry is a definitive sign of coupling failure at that specific position.
Root Cause Analysis:
-
Severe Steric Hindrance: The combination of the bulky amino acid and a sterically crowded N-terminus on the growing peptide chain can prevent coupling.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.
Solutions:
-
Utilize a High-Equivalency of Reagents: Increase the equivalents of the Boc-D-Styrylalanine and coupling reagent relative to the resin substitution.
-
Incorporate Chaotropic Salts: Adding a chaotropic salt like LiCl to the coupling reaction can help to disrupt secondary structures and improve solvation of the peptide chain.
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier, but should be used with caution to avoid racemization.
Issue 3: Suspected Side Reactions of the Styryl Group
If unexpected peaks are observed in the HPLC or Mass Spectrum of the crude product, side reactions involving the styryl group may be the cause.
Root Cause Analysis:
-
Alkylation during Cleavage: Carbocations generated during the final TFA cleavage can react with the styryl side chain.
-
Reaction with Coupling Reagents: Although less common, some highly reactive coupling reagents could potentially interact with the styryl group.
Solutions:
-
Optimize the Cleavage Cocktail: Use a cleavage cocktail containing a scavenger mixture to quench carbocations. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[3]
-
Characterize Byproducts: Isolate and characterize the byproducts using techniques like MS/MS to confirm the nature of the side reaction. This information is critical for devising a targeted solution.[9][10]
Data Presentation
Table 1: Recommended Coupling Reagents for Boc-D-Styrylalanine
| Coupling Reagent | Class | Key Advantages | Recommended Equivalents (AA:Reagent:Base) |
| HATU | Uronium/Aminium | High reactivity, fast kinetics, effective for hindered couplings.[6][7] | 3 : 2.9 : 6 |
| HCTU | Uronium/Aminium | Similar efficiency to HATU, often more cost-effective.[7] | 3 : 2.9 : 6 |
| PyBOP | Phosphonium | High coupling efficiency, less hazardous byproducts than BOP.[11] | 3 : 3 : 6 |
| DIC/Oxyma | Carbodiimide/Additive | Low racemization, cost-effective.[12][13] | 3 : 3 : - |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Boc-D-Styrylalanine
This protocol outlines the key steps for the incorporation of Boc-D-Styrylalanine into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Merrifield or MBHA resin) in Dichloromethane (DCM) for 30 minutes, followed by washing with DMF.[14][15]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes. Repeat this step.[16]
-
Drain and wash the resin with DCM.
-
-
Coupling of Boc-D-Styrylalanine (using HATU):
-
In a separate vessel, pre-activate Boc-D-Styrylalanine (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.[8][17]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for at least 2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, continue coupling for another 2 hours or perform a double coupling.
-
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, DCM, and then Methanol before proceeding to the next cycle.
Protocol 2: Cleavage and Deprotection
-
Final Wash and Drying: After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Carefully add a cold (0°C) cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), to the dried resin.[3]
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the peptide by centrifugation and wash it multiple times with cold ether.
-
Dry the peptide pellet under vacuum.
-
Protocol 3: Analytical Characterization
-
HPLC Analysis:
-
Mass Spectrometry (MS) Analysis:
Mandatory Visualizations
Diagram 1: Boc-D-Styrylalanine Coupling Workflow
Caption: Decision tree for troubleshooting incomplete coupling.
References
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
LCGC International. (2026, January 21). Basics of HPLC Peptide Analysis. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2013).
-
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
-
American Laboratory. (2008, June 22). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Retrieved from [Link]
- Fields, G. B. (2011). Protecting Groups in Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
- Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
-
Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Syka, J. E., et al. (2009). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
-
Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved from [Link]
-
ResearchGate. (2025, August 9). Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as Coupling Reagent for Racemization-Free Esterification, Thioesterification, Amidation and Peptide Synthesis. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
- De La Torre, B. G., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1646-1655.
-
ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. Retrieved from [Link]
-
YouTube. (2023, November 23). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for coupling conditions.[a]. Retrieved from [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. pepdoopeptides.com [pepdoopeptides.com]
- 10. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. oxymapure.com [oxymapure.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. reddit.com [reddit.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Hydrophobic Non-Canonical Amino Acids
Topic: Troubleshooting Solubility of Boc-L-Styrylalanine
Status: Active Ticket ID: SOL-STY-004 Applicable Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
Technical Overview: The "Styryl" Challenge
Boc-Styrylalanine (Boc-Sty-OH) presents a dual solubility challenge often underestimated in standard Solid Phase Peptide Synthesis (SPPS) protocols. Unlike canonical hydrophobic residues (e.g., Leucine, Phenylalanine), Styrylalanine possesses an extended
The Mechanism of Failure:
-
-
Stacking: The planar styryl side chains exhibit strong intermolecular attractive forces, leading to the formation of ordered aggregates or "gels" rather than true solutions, particularly at concentrations required for coupling (>0.1 M). -
Solvent Mismatch: While DCM is excellent for swelling polystyrene resins, it often lacks the polarity to disrupt the hydrogen bonding of the urethane (Boc) backbone when compounded with the lipophilic side chain. Conversely, DMF may not sufficiently solvate the highly non-polar side chain.
Troubleshooting Guide: Step-by-Step Optimization
Do not simply add more solvent.[1][2] Follow this hierarchical protocol to achieve a stable 0.1 M – 0.2 M solution.
Phase 1: Physical Disruption (The "First Line" Defense)
Before altering chemistry, use energy to disrupt weak intermolecular forces.
-
Sonication: Place the vial in an ultrasonic bath for 5–10 minutes.
-
Why: Acoustic cavitation breaks weak hydrophobic aggregates.
-
-
Thermal Induction: Gently heat the mixture to 35°C – 40°C .
-
Critical Warning: Do not exceed 45°C. The Boc group is acid-labile, but thermal instability can also lead to side reactions (e.g., decarboxylation) in the presence of trace impurities or activated esters.
-
Observation: If the solution clears but precipitates upon cooling to room temperature, you have a metastable solution . Proceed immediately to Phase 2.
-
Phase 2: Solvent Engineering (The "Magic Mixture")
If pure DMF or DCM fails, use a binary or ternary system.
The Recommended Solvent System: Switch to NMP (N-Methyl-2-pyrrolidone) or a DCM/NMP mixture .
| Solvent System | Ratio (v/v) | Application Case | Mechanism |
| Pure NMP | 100% | Primary Recommendation | Higher dipole moment than DMF; better disrupts peptide aggregation. |
| "Magic Mixture" | 1:1:1 (DCM:DMF:NMP) | Stubborn Aggregates | Balances lipophilicity (DCM) with H-bond disruption (NMP/DMF).[3] |
| DCM/DMF | 1:1 | Minimalist Approach | DCM solvates the side chain; DMF solvates the backbone. |
Protocol:
-
Weigh Boc-Styrylalanine.
-
Add the minimal amount of NMP to wet the powder.
-
Add DCM to reach the desired volume (if using a mixture).
-
Vortex immediately.
Phase 3: Chaotropic Additives (The "Nuclear Option")
Use this when the amino acid forms a gel or when coupling to a "difficult sequence" on-resin.
Additive: Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN).
Protocol:
-
Prepare a stock solution of 0.4 M LiCl in DMF .
-
Use this stock solution to dissolve the Boc-Styrylalanine.
-
Why it works: Lithium ions (
) coordinate with the amide oxygens and the solvent, effectively "salting in" the hydrophobic peptide backbone and preventing the formation of -sheet-like structures or aggregates in solution.
Visualizing the Workflow
The following logic flow illustrates the decision-making process for dissolving Boc-Styrylalanine.
Figure 1: Decision tree for troubleshooting Boc-Styrylalanine solubility. Follow the red nodes for corrective actions.
Frequently Asked Questions (FAQs)
Q1: Why does my solution turn into a jelly-like substance in pure DCM?
A: This is known as organogelation . The Boc-Styrylalanine molecules are stacking via
Q2: Can I use DMSO to dissolve Boc-Styrylalanine? A: Technically, yes, it has excellent solubility power. However , DMSO is generally avoided in standard Boc chemistry if you are using oxidative sensitive reagents or if you require rapid solvent removal (high boiling point). Furthermore, DMSO can act as an oxidizer under certain conditions, which might risk the alkene moiety of the styryl group. Stick to NMP if possible.
Q3: Will heating the solution to 50°C damage the Boc group? A: It is risky. While the Boc group is thermally stable up to higher temperatures in neutral solvents, the presence of any trace acid (even from the amino acid itself) or activated esters can accelerate deprotection or side reactions. We strictly recommend capping thermal intervention at 40°C .
Q4: I am using HBTU/DIEA for coupling. Does the choice of solvent affect the coupling efficiency? A: Yes. In "difficult sequences" involving bulky hydrophobic residues like Styrylalanine, NMP has been shown to yield faster coupling kinetics than DMF due to better resin swelling and polymer chain solvation (Tickler & Wade, 2007).
References
-
Tickler, A. K., & Wade, J. D. (2007).[3] The synthesis of difficult peptides.[3][4][5] In Protein and Peptide Letters. This seminal work discusses the "Magic Mixture" (DCM:DMF:NMP) and the use of chaotropic salts for hydrophobic aggregation.
-
Biotage. (2023).[1][4] How to synthesize hydrophobic peptides - Choosing the Right Solvent.[4] A technical breakdown of why NMP outperforms DMF for hydrophobic residues (GRAVY scores).
-
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. Detailed guide on using pseudoprolines and solvent optimization (LiCl/DCM/DMF) to prevent gelation.
-
BenchChem. (2025).[6] Solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents. Provides analogous troubleshooting for hydrophobic Phenylglycine derivatives, relevant to Styrylalanine.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Alternative coupling reagents for Boc-D-Styrylalanine synthesis
Welcome to the technical support center for the synthesis of Boc-D-Styrylalanine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their synthetic workflows. Here, you will find practical, field-tested advice, detailed troubleshooting guides, and robust protocols to help you navigate the challenges associated with the peptide coupling of Boc-D-Styrylalanine.
Introduction to Boc-D-Styrylalanine Synthesis
Boc-D-Styrylalanine is a non-canonical amino acid characterized by a bulky styryl side chain, which imparts valuable properties to peptides but also presents significant synthetic challenges. The primary hurdle lies in the amide bond formation step, where steric hindrance around the carboxylic acid can lead to slow reaction kinetics, low yields, and an increased risk of racemization.[1]
The choice of coupling reagent is therefore paramount to a successful synthesis. While standard reagents like dicyclohexylcarbodiimide (DCC) can be employed, they often require optimization and the use of additives to be effective.[2][3] Modern uronium and phosphonium salt-based reagents, such as HATU and PyAOP, have emerged as powerful tools for coupling sterically demanding amino acids, offering faster reaction times and reduced side reactions.[4]
This guide will explore both classical and modern coupling strategies, providing you with the knowledge to select the optimal conditions for your specific application and troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with Boc-D-Styrylalanine is very slow and gives a low yield. What is the likely cause?
A: The most common cause is steric hindrance from the bulky styryl group and the Boc-protecting group. This slows down the nucleophilic attack of the amine on the activated carboxylic acid. Your choice of coupling reagent may not be potent enough to overcome this steric barrier. Consider switching to a more reactive reagent like HATU or PyAOP, which are specifically designed for hindered couplings.[4]
Q2: I am observing significant epimerization (racemization) in my final product. How can I minimize this?
A: Racemization often occurs during the activation step of the carboxylic acid.[4] The formation of an oxazolone intermediate is a common pathway for loss of stereochemical integrity.[4] To mitigate this, use a coupling reagent system known for low racemization, such as one containing an additive like 1-hydroxy-7-azabenzotriazole (HOAt). HATU, which incorporates the HOAt moiety, is an excellent choice.[5][6] Additionally, ensure your reaction is not running for an unnecessarily long time and that the base used is non-nucleophilic and sterically hindered, like N,N-diisopropylethylamine (DIPEA).
Q3: What are the main differences between carbodiimide, phosphonium, and uronium-based coupling reagents?
A:
-
Carbodiimides (e.g., DCC, EDC): These are classic, cost-effective reagents. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, they are prone to side reactions, such as the formation of N-acylurea, and often require additives like HOBt to improve efficiency and reduce racemization.[2]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are particularly effective for hindered couplings. They are known for their high efficiency and lower risk of side reactions compared to carbodiimides. A key advantage is that they do not have the potential to cause guanidinylation of the free N-terminus, which can be an issue with uronium salts if used in excess.[7][8]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are among the most powerful and fastest-acting coupling reagents. HATU, in particular, is considered a gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. They are highly efficient but can cause guanidinylation if not used in the correct stoichiometry.
Q4: Can I use a standard DCC/HOBt protocol for Boc-D-Styrylalanine?
A: Yes, it is possible, but it may not be the most efficient method. You will likely need to use a slight excess of DCC and HOBt and may require longer reaction times. Careful monitoring of the reaction progress by TLC or LC-MS is crucial. For a more reliable and higher-yielding synthesis, especially on larger scales, upgrading to a phosphonium or uronium reagent is recommended. A published procedure for a similar hindered amino acid, Boc-phenylalanine, utilized DCC with HOBt and DMAP, indicating this combination can be effective.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides a logical path to their resolution.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Carboxyl Activation | Analyze a reaction aliquot by LC-MS. Look for unreacted Boc-D-Styrylalanine starting material. | Switch to a more potent coupling reagent. If using DCC, ensure your HOBt additive is fresh. For superior results, use HATU or PyAOP. |
| Steric Hindrance | The reaction proceeds but is extremely slow and incomplete even after extended time. | Increase the reaction temperature moderately (e.g., to 40°C), but be mindful of potential racemization. A more effective solution is to use a reagent designed for hindered systems, such as PyAOP or COMU.[7] |
| Poor Reagent Quality | Test your coupling reagent in a model reaction with a simple amino acid (e.g., Boc-Ala-OH) to confirm its activity. | Purchase fresh, high-purity coupling reagents and additives. Store them under anhydrous conditions as recommended by the supplier. |
| Base-Related Issues | The base can influence the reaction outcome. | Ensure you are using a hindered, non-nucleophilic base like DIPEA. The amount of base is also critical; typically 2-3 equivalents are used for uronium/phosphonium reagents. |
Problem 2: Presence of Impurities and Side Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Racemization | Use chiral HPLC or NMR with a chiral shift reagent to determine the enantiomeric excess (e.e.) of your product. | Employ a racemization-suppressing additive like HOAt. Using HATU is a direct way to achieve this.[5] Lowering the reaction temperature can also help. Avoid excess base or prolonged reaction times. |
| N-acylurea Formation (with carbodiimides) | Look for a byproduct with a mass corresponding to your Boc-D-Styrylalanine plus the carbodiimide (e.g., DCC). This byproduct is often difficult to remove chromatographically. | This is a known side reaction of carbodiimides.[7] The addition of HOBt or HOAt can minimize this by trapping the O-acylisourea intermediate before it rearranges. |
| Guanidinylation of N-terminus (with uronium reagents) | This side product will have a mass corresponding to the addition of the tetramethylguanidinium group to your amine component. | This occurs when the uronium reagent is used in excess relative to the carboxylic acid.[8] A short pre-activation of the Boc-D-Styrylalanine with the coupling reagent before adding the amine can prevent this. Alternatively, use a phosphonium reagent like PyAOP, which does not cause this side reaction.[7] |
Reagent Selection and Comparison
Choosing the right coupling reagent is the most critical decision in the synthesis of Boc-D-Styrylalanine. The following table provides a comparison of suitable reagents.
| Reagent | Class | Advantages | Disadvantages | Typical Conditions |
| DCC/HOBt | Carbodiimide | Low cost, widely available. | Lower reactivity, risk of N-acylurea formation, insoluble DCU byproduct can complicate workup. | 1.1 eq. DCC, 1.2 eq. HOBt, DCM or DMF, 0°C to RT. |
| EDC/HOBt | Carbodiimide | Water-soluble urea byproduct, good for solution-phase synthesis. | Less reactive than uronium/phosphonium salts. | 1.2 eq. EDC, 1.2 eq. HOBt, DCM or DMF, 0°C to RT. |
| PyBOP | Phosphonium | High efficiency, good for hindered amino acids, no guanidinylation risk. | Byproduct (HMPA from original BOP) can be toxic; PyBOP avoids this but is more expensive than DCC. | 1.1 eq. PyBOP, 2-3 eq. DIPEA, DMF, RT. |
| HATU | Uronium/Aminium | Extremely fast and efficient, excellent for sterically hindered couplings, low racemization due to HOAt moiety.[5] | Higher cost, can cause guanidinylation if used in excess.[8] | 1.05 eq. HATU, 2 eq. DIPEA, DMF, RT. |
| COMU | Uronium/Aminium | Safer alternative to benzotriazole-based reagents (non-explosive), high reactivity comparable to HATU, water-soluble byproducts.[8] | Higher cost. | 1.1 eq. COMU, 2 eq. DIPEA, DMF, RT. |
Experimental Protocols
The following protocols are provided as a starting point. Optimization may be necessary depending on the specific amine component being coupled.
Protocol 1: General Coupling of Boc-D-Styrylalanine using HATU
This protocol is recommended for most applications due to its high efficiency and low risk of racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-D-Styrylalanine (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.05 eq.) to the solution. Stir for 1 minute.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and stir for an additional 5-10 minutes at room temperature. This pre-activation step is crucial.
-
Coupling: Add the amine component (1.0 to 1.2 eq.) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the Boc-D-Styrylalanine is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Alternative Coupling using DCC/HOBt
This protocol is a more classical approach. It is based on a procedure for coupling Boc-phenylalanine and may require longer reaction times for Boc-D-Styrylalanine.[3]
-
Preparation: In a round-bottom flask, dissolve Boc-D-Styrylalanine (1.0 eq.), the amine component (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq.) in DCM or DMF dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Diagrams and Workflows
Decision Workflow for Coupling Reagent Selection
The following diagram outlines a decision-making process for selecting the appropriate coupling reagent for your Boc-D-Styrylalanine synthesis.
Caption: Decision tree for selecting a coupling reagent.
General Mechanism of Amide Bond Formation
This diagram illustrates the general two-step process of carboxyl activation and nucleophilic attack that underpins peptide coupling reactions.[4][7]
Caption: General two-step peptide coupling mechanism.
References
-
Synthesis of N-BOC amines by various routes. (2021). ResearchGate. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2016). Organic Process Research & Development. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. (1994). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
HATU. (n.d.). Wikipedia. [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses Procedure. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Synthesis, characterization and evaluation of antimicrobial activity of some novel dipeptides. (2011). Der Pharma Chemica. [Link]
-
(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. (2001). The Journal of Organic Chemistry. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (2020). ResearchGate. [Link]
-
Peptide Coupling Reactions. (2015). ResearchGate. [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. [Link]
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. peptide.com [peptide.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: NMR Characterization of Boc-D-Styrylalanine-DCHA Salt
Executive Summary
In the synthesis of stapled peptides and hydrophobic ligand mimetics, Boc-D-Styrylalanine serves as a critical non-canonical amino acid (NCAA). However, the free acid form of this intermediate is frequently an amorphous oil or sticky foam, leading to handling difficulties, hygroscopicity, and uncertain stoichiometry during solid-phase peptide synthesis (SPPS).
This guide details the characterization of the Dicyclohexylamine (DCHA) salt form.[1][2][3] The DCHA counter-ion transforms the elusive free acid into a stable, crystalline solid. This transition not only facilitates precise weighing but also acts as a purification step, rejecting non-crystalline impurities. We provide a rigorous NMR validation protocol to confirm identity, diastereomeric purity, and the critical 1:1 salt stoichiometry required for accurate dosing.
Part 1: Comparative Advantage (Salt vs. Free Acid)
The choice between the free acid and the DCHA salt is not merely about physical state; it dictates the reliability of the downstream synthesis.
Table 1: Physicochemical Profile Comparison
| Feature | Boc-D-Styrylalanine (Free Acid) | Boc-D-Styrylalanine (DCHA Salt) | Impact on Research |
| Physical State | Viscous Oil / Amorphous Foam | Crystalline Solid | DCHA salt allows for precise gravimetric measurement; Free acid requires difficult volumetric transfers. |
| Hygroscopicity | High (Absorbs moisture) | Low / Non-Hygroscopic | Salt form remains stable on the bench; Free acid degrades via hydrolysis if wet. |
| Shelf Stability | Poor (< 3 months at -20°C) | Excellent (> 12 months at 4°C) | Crystalline lattice protects the carbamate (Boc) and vinyl groups from oxidation. |
| Purity Method | Column Chromatography (Time-consuming) | Recrystallization | Salt formation selectively precipitates the target enantiomer, often upgrading optical purity (ee%). |
| SPPS Usage | Direct | Requires Desalting | Note: DCHA must be removed (wash with KHSO₄) or neutralized in situ before coupling to avoid capping the resin. |
The "Self-Purifying" Effect
The formation of the DCHA salt is a "self-validating" purification. Impurities such as unreacted starting materials or truncated byproducts rarely crystallize with DCHA. Therefore, the mere isolation of a sharp-melting solid is the first indicator of high purity.
Part 2: Structural Elucidation & NMR Logic
Characterizing this salt requires tracking three distinct structural domains: the Protecting Group (Boc), the Side Chain (Styryl), and the Counter-ion (DCHA).
The Diagnostic "Fingerprint" (Styryl Group)
The styryl moiety contains a vinyl group (
-
Observation: Look for two distinct doublets (or multiplets depending on solvent stacking) in the 6.0 – 6.8 ppm range.
-
Coupling Constant (
): A large coupling constant ( Hz) indicates the trans-isomer, which is the standard configuration for commercially relevant Styrylalanine.
Stoichiometry Validation (The 1:1 Ratio)
You must prove that the salt is a 1:1 complex to calculate the molecular weight correctly for synthesis.
-
Target: Compare the integration of the Boc-group (9H) or Styryl aromatic protons (5H) against the DCHA Methine protons (2H) .
-
DCHA Signal: The N-CH protons of the dicyclohexyl ring typically appear as a broad multiplet around 2.9 – 3.1 ppm .
-
Calculation: If the integration of the Styryl aromatic region (5H) is set to 5.00, the DCHA N-CH multiplet (2 protons) should integrate to
.
Diastereomeric Purity
The
-
Shift: Typically found at 4.1 – 4.5 ppm .
-
Validation: Presence of a "shadow" doublet near the main
-proton signal suggests the presence of the L-isomer (racemization).
Part 3: Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl₃.
-
Reason: DCHA salts often have poor solubility in cold chloroform and may aggregate, causing line broadening. DMSO breaks the ionic hydrogen bond network, yielding sharper peaks.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) or residual DMSO peak (2.50 ppm).
Protocol B: Data Acquisition
-
1H NMR (Standard): 16 scans, 2-second relaxation delay (d1).
-
Critical Step: Ensure the spectral width covers -1 to 14 ppm to catch any broad ammonium (
) protons, often seen around 8-9 ppm in DMSO.
-
-
13C NMR: Essential to confirm the presence of the Carbamate carbonyl (~155 ppm) and the Acid carbonyl (~173 ppm).
-
COSY (Optional): Run if the vinyl region overlaps with aromatic signals. This correlates the
-proton to the -protons and the vinyl system.
Part 4: Visualization of Workflows
Diagram 1: Characterization Workflow
This flowchart illustrates the logical path from crude synthesis to validated salt.
Figure 1: The conversion of crude oil to crystalline salt serves as both a stabilization and purification step.
Diagram 2: NMR Assignment Logic
This diagram maps the specific molecular regions to their diagnostic chemical shifts.
Figure 2: Diagnostic NMR signals required to confirm the structure and stoichiometry of the salt complex.
References
-
AmbioPharm. (n.d.).[4] Which salt form should I choose for my peptide? AmbioPharm Resources. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (General reference for Boc/Styryl stability).
Sources
A Senior Application Scientist's Guide to Assessing the Biological Activity of D-Styrylalanine Substituted Analogs
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Styryl Scaffold and the Promise of D-Styrylalanine
The styryl moiety, a simple yet elegant pharmacophore, is a cornerstone in the architecture of numerous biologically active molecules. Its presence often confers advantageous properties such as increased lipophilicity and the ability to participate in crucial molecular interactions. From the antioxidant prowess of resveratrol to the anticancer effects of combretastatin, the styryl scaffold has consistently demonstrated its therapeutic versatility. This guide focuses on a specific, yet largely unexplored, member of this family: D-Styrylalanine. While dedicated literature on D-Styrylalanine remains nascent, its structural similarity to other well-characterized styryl compounds suggests a high probability of interesting biological activities.
This document serves as both a theoretical framework and a practical, in-the-field guide for researchers embarking on the synthesis and biological evaluation of D-Styrylalanine and its substituted analogs. We will delve into the rationale behind analog design, provide detailed protocols for assessing key biological activities, and explore the potential signaling pathways these compounds may modulate. The overarching goal is to equip researchers with the necessary tools and insights to unlock the therapeutic potential of this promising chemical scaffold.
Comparative Biological Activities of Styryl-Containing Compounds: A Framework for D-Styrylalanine Analog Evaluation
The biological activity of styryl-containing compounds is profoundly influenced by the nature and position of substituents on the aromatic rings. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel D-Styrylalanine analogs with enhanced potency and selectivity.[1] Below, we compare the known activities of various styryl derivatives to provide a predictive framework for your research.
Antioxidant Activity
The capacity of a compound to neutralize reactive oxygen species (ROS) is a critical factor in preventing cellular damage implicated in a myriad of diseases, including neurodegenerative disorders and cancer.[2] The antioxidant activity of styryl compounds is often attributed to their ability to donate a hydrogen atom.[2]
Key SAR Insights for Antioxidant Activity:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the styryl nucleus are frequently crucial for radical scavenging activity.[3]
-
Electron-Donating Groups: Substituents that increase electron density on the aromatic ring can enhance antioxidant capacity.
-
Steric Hindrance: Bulky groups near the hydroxyl moieties can sometimes influence the accessibility of the radical center, affecting activity.[4]
| Compound Class | Key Structural Features | Observed Antioxidant Activity | Reference |
| Phenyl Styryl Ketones | Phenolic derivatives | Potent inhibitors of lipid peroxidation, with some analogs exceeding the activity of Vitamin E. | [4] |
| 2-Styrylchromones | Halo-substitutions | Moderate to strong antioxidant activity as determined by the DPPH method. | [3] |
| Styrylpyrones | Multiple hydroxyl groups | Exhibit antioxidant activity through iron chelation and free radical scavenging. | |
| D-Styrylalanine (Hypothetical) | Phenylalanine backbone with a styryl group | Predicted to have antioxidant potential, which can be modulated by substitutions on the styryl ring. | N/A |
Anticancer Activity
The styryl scaffold is present in numerous natural and synthetic compounds with potent anticancer properties. These molecules can exert their effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling pathways.
Key SAR Insights for Anticancer Activity:
-
Trimethoxy Groups: The 3,4,5-trimethoxyphenyl moiety is a well-known feature in potent anticancer agents like combretastatin.
-
Heterocyclic Rings: The incorporation of heterocyclic structures, such as quinazolines, can lead to multi-kinase inhibitors.[5]
-
Substituent Position: The position of substituents on the styryl ring can significantly impact cytotoxicity and selectivity for cancer cells.
| Compound Class | Target Cancer Cell Lines | Observed IC50 Values | Mechanism of Action | Reference |
| Styrylquinazoline Derivatives | Leukemia cells (K562) | Sub-micromolar | Inhibition of ABL kinase and downstream signaling. | [5] |
| 3-Styrylchromone Derivatives | Colon cancer cells | Varies with substitution | Suppression of the HMGB1-RAGE signaling pathway. | [6] |
| D-Styrylalanine Analogs (Hypothetical) | Various cancer cell lines | To be determined | Potential for microtubule disruption or kinase inhibition, depending on the analog's design. | N/A |
Neuroprotective Activity
Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. Styryl compounds have shown promise as neuroprotective agents by targeting these pathological processes.
Key SAR Insights for Neuroprotective Activity:
-
Catechol Moiety: The 3,4-dihydroxy (catechol) group is a feature of several neuroprotective styryl compounds.
-
Lipophilicity: Modifications that enhance the ability of a compound to cross the blood-brain barrier are critical for in vivo efficacy.
-
Anti-inflammatory Properties: Inhibition of inflammatory pathways, such as the p38 MAPK pathway, is a key mechanism for neuroprotection by some styryl sulfones.[7]
| Compound Class | In Vitro/In Vivo Model | Observed Neuroprotective Effects | Mechanism of Action | Reference |
| Styryl Sulfones | MPTP-induced mouse model of Parkinson's disease | Suppression of dopamine neurotoxicity and microglial activation. | Inhibition of p38 MAPK signaling and activation of the Nrf2 antioxidant pathway. | [7] |
| E-3,4-dihydroxy styryl aralkyl ketones | PC12 cells with H2O2-induced damage | Protection against oxidative stress-induced neuronal damage. | Radical scavenging and suppression of nitric oxide production. | [8] |
| N-stearoyltyrosine | Gerbil model of transient global cerebral ischemia | Attenuation of ischemia-induced neural deficits and reduction of oxidative stress markers. | Suppression of free radical production and enhancement of antioxidant capacity. | [9] |
| D-Styrylalanine Analogs (Hypothetical) | Various models of neurodegeneration | To be determined | Potential modulation of pathways involved in oxidative stress and neuroinflammation. | N/A |
Experimental Protocols: A Self-Validating System for Biological Activity Assessment
The following protocols are designed to be robust and reproducible, providing a solid foundation for the comparative assessment of your D-Styrylalanine analogs.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to screen for the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.
-
Preparation of Test Compounds: Dissolve the D-Styrylalanine analogs and a positive control (e.g., ascorbic acid or Trolox) in methanol or DMSO to create stock solutions. Prepare a series of dilutions from these stocks.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of your test compounds, positive control, or solvent (for the blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Experimental Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the D-Styrylalanine analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the cells treated with the test compound, and A_control is the absorbance of the cells treated with the vehicle control.
-
IC50 Determination: Plot the percentage of cell viability against the concentration of the test compounds to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Mechanistic Insights: Potential Signaling Pathways Modulated by D-Styrylalanine Analogs
Based on the known mechanisms of other styryl-containing compounds, D-Styrylalanine analogs could potentially exert their biological effects through the modulation of several key signaling pathways.
Neuroprotection via Nrf2 and p38 MAPK Pathways
Styryl sulfones have been shown to be neuroprotective by activating the Nrf2 antioxidant response pathway and inhibiting the pro-inflammatory p38 MAPK pathway.[7]
Neuroprotective Signaling of Styryl Analogs
Caption: Potential neuroprotective signaling pathways modulated by D-Styrylalanine analogs.
Anticancer Effects via HMGB1-RAGE and Kinase Inhibition
Certain 3-styrylchromones exhibit anticancer activity by inhibiting the HMGB1-RAGE signaling pathway, which is involved in creating the tumor microenvironment.[6][10] Additionally, styrylquinazoline derivatives can act as multi-kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival.[5]
Anticancer Signaling of Styryl Analogs
Sources
- 1. MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal [myskinrecipes.com]
- 2. rjor.ro [rjor.ro]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant properties of phenyl styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and neuroprotective effect of E-3,4-dihydroxy styryl aralkyl ketones derivatives against oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of N-stearoyltyrosine on transient global cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Dual Anti-Inflammatory and Anti-Proliferative 3-Styrylchromone Derivative Synergistically Enhances the Anti-Cancer Effects of DNA-Damaging Agents on Colon Cancer Cells by Targeting HMGB1-RAGE-ERK1/2 Signaling | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Quality Control Standards for Unnatural Boc-Amino Acid Raw Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, unnatural amino acids (UAAs) serve as pivotal building blocks for creating novel peptide and small molecule therapeutics with enhanced efficacy, stability, and target specificity.[][2][3] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of these complex molecules. However, the quality of the final therapeutic is inextricably linked to the purity and integrity of the initial raw materials. Seemingly minor impurities in Boc-protected UAAs can lead to significant downstream consequences, including the formation of diastereomeric peptides, truncated sequences, and other difficult-to-remove impurities, ultimately compromising the safety and efficacy of the drug product.[4][5]
This guide provides a comprehensive comparison of the essential quality control (QC) standards and analytical methodologies for ensuring the quality of unnatural Boc-amino acid raw materials. Moving beyond a simple checklist of tests, we will delve into the causality behind experimental choices, offering a framework for establishing a robust, self-validating QC system.
The Criticality of a Multi-faceted QC Approach
A robust QC strategy for unnatural Boc-amino acids cannot rely on a single analytical technique. Instead, it requires an orthogonal approach, where different methods provide complementary information to build a complete picture of the material's quality. The primary quality attributes to be assessed are:
-
Identity: Is the material what it purports to be?
-
Purity: What is the level of the desired compound, and what are the levels and identities of any impurities?
-
Chiral Purity: What is the enantiomeric excess of the desired stereoisomer?
-
Residual Solvents and Water Content: Are there any residual solvents from the manufacturing process, and what is the water content?
The following sections will explore the key analytical techniques used to assess these attributes, complete with detailed experimental protocols and a comparative analysis to guide method selection.
Identity and Structural Confirmation
Verifying the chemical structure of the unnatural Boc-amino acid is the foundational step in its quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why it's critical: NMR spectroscopy is unparalleled in its ability to provide detailed structural information. It serves as a definitive method for confirming the identity of the molecule by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. It can also provide semi-quantitative information about major impurities.
¹H NMR Analysis Protocol for Identity Confirmation:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Boc-amino acid sample.
-
Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the amino acid.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
-
Instrument Setup and Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Key parameters include:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Analysis and Interpretation:
-
Chemical Shift (δ): Compare the observed chemical shifts of the protons with the expected values for the structure. The characteristic signals for the Boc group typically appear around 1.4 ppm as a singlet.[6] The α-proton and side-chain protons will have specific chemical shifts depending on the unnatural side chain.
-
Integration: The integral of each signal should be proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting pattern provides information about the number of neighboring protons.
-
-NH Proton: The amide proton of the Boc group is often observed as a broad singlet.[6]
-
What to look for:
-
The presence of all expected signals with the correct chemical shifts, integrations, and multiplicities.
-
The absence of significant unexpected signals, which could indicate the presence of impurities.
Mass Spectrometry (MS)
Why it's critical: Mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, offering orthogonal confirmation of its identity. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and impurity profiling.[7][8]
LC-MS Protocol for Identity Confirmation:
-
Sample Preparation:
-
Prepare a dilute solution of the Boc-amino acid (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile/water.
-
-
LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically used for Boc-amino acids.
-
-
Data Acquisition and Analysis:
-
Acquire a full scan mass spectrum.
-
Look for the protonated molecule [M+H]⁺. The observed mass-to-charge ratio (m/z) should match the calculated exact mass of the protonated Boc-amino acid.
-
Purity Assessment and Impurity Profiling
Ensuring high chemical purity is paramount, as even small amounts of impurities can have a significant impact on the final drug product. A typical purity specification for Boc-amino acid raw materials is ≥99.0%.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Why it's the workhorse: HPLC is the most widely used technique for purity assessment due to its high resolution, quantitative accuracy, and robustness.[9] It can separate the main component from closely related impurities.
Step-by-Step HPLC Purity Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: A typical gradient could be:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks.
Common Synthesis-Related Impurities
The nature of the unnatural side chain will dictate the potential for specific impurities. However, some common impurities to be aware of include:
-
Starting materials: Unreacted starting amino acid or other reagents.
-
Di-Boc species: Over-protection of the amino acid.
-
Deprotected amino acid: Premature loss of the Boc group.
-
Byproducts from the synthesis of the unnatural side chain.
Chiral Purity: A Critical Quality Attribute
For chiral unnatural amino acids, ensuring the correct stereoisomer is present in high enantiomeric excess is critical, as the different enantiomers can have vastly different pharmacological and toxicological profiles.[10][11] The acceptance criterion for the undesired enantiomer is often very low, for example, ≤0.1%.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Why it's the gold standard: Chiral HPLC is the most reliable and widely used method for determining the enantiomeric purity of amino acids.[12] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Chiral HPLC Protocol for Enantiomeric Purity:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is often a good starting point. Examples include columns packed with cellulose or amylose derivatives (e.g., Chiralpak® series).[10][13]
-
Mobile Phase: The mobile phase is highly dependent on the specific amino acid and chiral column. Common mobile phases include mixtures of hexane/isopropanol or acetonitrile/water with additives like TFA.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a wavelength where the Boc-amino acid has good absorbance (e.g., 210-220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Comparison of Analytical Methods
The choice of analytical technique depends on the specific QC parameter being evaluated. The following table provides a comparison of the primary methods discussed.
| Feature | HPLC with UV | Chiral HPLC | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Application | Purity, Assay | Chiral Purity | Identity, Structure Elucidation | Identity, Impurity Identification |
| Resolution | High | High (for enantiomers) | Moderate | High (when coupled with LC) |
| Quantitation | Highly Quantitative | Highly Quantitative | Semi-quantitative to Quantitative | Quantitative (with standards) |
| Sensitivity | Moderate to High | Moderate to High | Low | Very High |
| Throughput | High (with autosampler) | Moderate | Low to Moderate | Moderate |
| Cost | Moderate | Moderate to High | High | High |
QC Workflow and Logic
A logical workflow ensures that all critical quality attributes are assessed efficiently and effectively.
Caption: A typical QC workflow for incoming unnatural Boc-amino acid raw materials.
Regulatory Context and Authoritative Grounding
The quality control of raw materials for active pharmaceutical ingredients (APIs) is governed by Good Manufacturing Practices (GMP). The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is a key document that outlines the expectations for the quality management system, including the control of raw materials.[14][15][16][17][18] While ICH Q7 primarily focuses on the manufacturing of the API itself, it emphasizes that the quality of starting materials must be assured.[14][16]
For starting materials, which unnatural Boc-amino acids often are, a documented rationale for their specification is expected by regulatory authorities. This includes tests for identity, purity, and impurity profiles.
Conclusion
A comprehensive and scientifically sound QC strategy for unnatural Boc-amino acid raw materials is not merely a regulatory hurdle but a fundamental necessity for ensuring the quality, safety, and efficacy of the final drug product. By employing a multi-faceted analytical approach that includes NMR for identity, HPLC for purity, and chiral HPLC for enantiomeric excess, researchers and drug developers can have high confidence in the quality of these critical building blocks. This guide provides the framework and detailed methodologies to establish such a robust QC system, ultimately contributing to the successful development of novel therapeutics.
References
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-
European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved February 4, 2026, from [Link]
-
Reinstadler, V., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. Retrieved February 4, 2026, from [Link]
-
Fukushima, T., et al. (2016). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. Retrieved February 4, 2026, from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 4, 2026, from [Link]
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Komaravolu, Y., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Retrieved February 4, 2026, from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]...
-
ResearchGate. (n.d.). LOD and LOQ values for 20 amino acids. Retrieved February 4, 2026, from [Link]
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ICH. (n.d.). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved February 4, 2026, from [Link]
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AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. Retrieved February 4, 2026, from [Link]
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Kálai, T., et al. (2017). Synthesis of Unnatural Amino Acids Functionalized with Sterically Shielded Pyrroline Nitroxides. Organic Letters. Retrieved February 4, 2026, from [Link]
-
Li, Y., et al. (2023). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Organic Process Research & Development. Retrieved February 4, 2026, from [Link]
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Lopa, S., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PMC. Retrieved February 4, 2026, from [Link]
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Al-Saeed, H., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Retrieved February 4, 2026, from [Link]
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Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved February 4, 2026, from [Link]
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Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved February 4, 2026, from [Link]
-
Lindner, W. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Retrieved February 4, 2026, from [Link]
-
Rutherfurd, S. M., & Dunn, B. M. (2011). Quantitative amino acid analysis. Current Protocols in Protein Science. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved February 4, 2026, from [Link]
-
Li, G., et al. (2021). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]
-
Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved February 4, 2026, from [Link]
-
Auerbach, M. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. Retrieved February 4, 2026, from [Link]
-
Kim, K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Review: Determination of Amino Acids by Different Methods. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). Quantitative Determination of Amino Acids. Retrieved February 4, 2026, from [Link]
-
Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved February 4, 2026, from [Link]
-
ECA Academy. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved February 4, 2026, from [Link]
-
Pharmaceutical Technology. (2013). Raw material identity verification in the pharmaceutical industry. Retrieved February 4, 2026, from [Link]
-
Narancic, T., & O'Connor, K. E. (2019). Unnatural amino acids: production and biotechnological potential. PubMed. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. Retrieved February 4, 2026, from [Link]
-
IntuitionLabs. (n.d.). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Retrieved February 4, 2026, from [Link]
-
KCAS. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved February 4, 2026, from [Link]
-
Qualio. (n.d.). The complete guide to the ICH Q7 guidelines. Retrieved February 4, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
